4'-(1-Bromoethyl)-2-chloro-1,1'-biphenyl
Description
Properties
CAS No. |
54110-85-9 |
|---|---|
Molecular Formula |
C14H12BrCl |
Molecular Weight |
295.60 g/mol |
IUPAC Name |
1-(1-bromoethyl)-4-(2-chlorophenyl)benzene |
InChI |
InChI=1S/C14H12BrCl/c1-10(15)11-6-8-12(9-7-11)13-4-2-3-5-14(13)16/h2-10H,1H3 |
InChI Key |
YIAWZBAVIXHIDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Halogen Placement : Bromine at the ethyl position (as in the target compound) reduces molecular symmetry compared to bromine directly on the ring (e.g., 2j or 2k). This affects crystallization behavior, as seen in 2k’s solid state versus 2j’s oily form .
- Solubility: Ether-linked substituents (e.g., butoxymethyl in ) enhance solubility in polar solvents, whereas halogens like Cl and Br increase lipophilicity, favoring non-polar solvents.
Log P and Lipophilicity
Lipophilicity (log P) is critical for pharmacokinetics. notes that substituted biphenyls (e.g., 4-chlorobiphenyl) have log P values influenced by halogen type and position.
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two key fragments:
- Fragment A : 2-Chlorophenyl group.
- Fragment B : 4'-(1-Bromoethyl)phenyl group.
Strategies for assembling these fragments include:
- Suzuki-Miyaura Coupling : To construct the biphenyl core.
- Friedel-Crafts Alkylation : For introducing the ethyl group.
- Radical Bromination : To install the bromine atom on the ethyl chain.
Synthetic Routes
Route 1: Suzuki-Miyaura Coupling Followed by Alkylation and Bromination
Step 1: Synthesis of 2-Chloro-4'-vinyl-1,1'-biphenyl
A Suzuki-Miyaura coupling between 2-chlorophenylboronic acid and 4-bromostyrene in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture (3:1) at 80°C for 12 hours yields 2-chloro-4'-vinyl-1,1'-biphenyl (Yield: 78%).
Step 2: Hydroboration-Oxidation to Introduce Ethyl Group
The vinyl group is converted to an ethyl alcohol via hydroboration-oxidation using BH₃·THF followed by H₂O₂/NaOH. The resulting 2-chloro-4'-(1-hydroxyethyl)-1,1'-biphenyl is isolated by recrystallization from ethanol/water (Yield: 85%).
Step 3: Bromination of the Ethyl Alcohol
The alcohol is treated with PBr₃ in dichloromethane at 0°C for 2 hours, yielding 4'-(1-bromoethyl)-2-chloro-1,1'-biphenyl (Yield: 92%).
Key Data
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, Na₂CO₃, 80°C | 78% | 98.5% |
| 2 | BH₃·THF, H₂O₂/NaOH | 85% | 99.1% |
| 3 | PBr₃, CH₂Cl₂, 0°C | 92% | 99.8% |
Route 2: Friedel-Crafts Alkylation of Preformed Biphenyl
Step 1: Synthesis of 2-Chloro-1,1'-biphenyl
2-Chlorophenylmagnesium bromide is reacted with bromobenzene in the presence of NiCl₂(dppp) at 60°C for 6 hours (Yield: 82%).
Step 2: Ethylation via Friedel-Crafts
The biphenyl is alkylated with ethyl bromide using AlCl₃ in dichloroethane at 40°C for 4 hours, yielding 2-chloro-4'-ethyl-1,1'-biphenyl (Yield: 75%).
Step 3: Bromination of the Ethyl Side Chain
N-Bromosuccinimide (NBS) and AIBN in CCl₄ under UV light for 3 hours afford the target compound (Yield: 88%).
Key Data
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | NiCl₂(dppp), 60°C | 82% | 97.3% |
| 2 | AlCl₃, CH₂Cl₂, 40°C | 75% | 96.8% |
| 3 | NBS, AIBN, UV light | 88% | 99.0% |
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 58% | 52% |
| Step Count | 3 | 3 |
| Purification Method | Recrystallization | Column Chromatography |
| Scalability | High | Moderate |
Route 1 offers higher yields and avoids chromatographic purification, making it industrially favorable. Route 2, while reliable, requires hazardous reagents like AlCl₃.
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4'-(1-Bromoethyl)-2-chloro-1,1'-biphenyl, and how can reaction conditions be optimized for higher yields?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Use a biphenyl boronic acid derivative with a bromoethyl-substituted aryl halide. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in a mixed solvent system (toluene/ethanol) at 80–100°C .
- Bromination Strategies : Introduce the bromoethyl group via radical bromination or nucleophilic substitution of a pre-functionalized ethyl group. For example, treat 4'-(2-Chloroethyl)-2-chloro-1,1'-biphenyl with NaBr in DMF under reflux .
- Catalytic Optimization : Antimony pentachloride-based catalysts (25–99.9% SbCl₅) can enhance selectivity in halogenation steps, as demonstrated in analogous fluorination reactions .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the bromoethyl group (δ ~3.5–4.0 ppm for CH₂Br in ¹H NMR; δ ~30–35 ppm for C-Br in ¹³C NMR) and biphenyl aromatic signals (δ ~6.8–7.6 ppm). Compare with analogs like 4-(2-Bromoethyl)-1,1'-biphenyl .
- GC-MS/HPLC : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Mass spec (EI) should show molecular ion [M]⁺ at m/z 294 (C₁₄H₁₂BrCl⁺) .
- Elemental Analysis : Confirm Br and Cl content via combustion analysis (expected %Br: 27.1; %Cl: 12.0) .
Q. What are the stability considerations for storing this compound, and how can decomposition be mitigated?
- Methodological Answer :
- Storage Conditions : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photolytic or thermal degradation of the C-Br bond .
- Decomposition Monitoring : Regularly analyze via TLC or HPLC for byproducts like 4'-vinyl-2-chloro-1,1'-biphenyl (elimination product) .
- Stabilizers : Add 1–2% triethylamine to neutralize trace HBr generated during hydrolysis .
Advanced Research Questions
Q. What strategies are effective in addressing contradictory data regarding the reactivity of bromoethyl-substituted biphenyls in cross-coupling reactions?
- Methodological Answer :
- Mechanistic Studies : Use DFT calculations to compare activation barriers for oxidative addition of C-Br vs. C-Cl bonds in palladium-catalyzed reactions. For example, C-Br typically reacts faster than C-Cl, but steric hindrance from the ethyl group may invert this trend .
- Condition Screening : Test ligand effects (e.g., bulky phosphines vs. N-heterocyclic carbenes) to suppress side reactions like β-hydride elimination .
- In Situ Monitoring : Employ Raman spectroscopy or GC-MS to track intermediate formation and adjust reaction parameters dynamically .
Q. How does the electronic nature of the bromoethyl group influence the regioselectivity of nucleophilic substitutions in biphenyl systems?
- Methodological Answer :
- Hammett Analysis : Compare substituent constants (σₚ for Br: +0.23; σₘ for Cl: +0.37) to predict electron-withdrawing effects. Bromoethyl groups increase electrophilicity at the para position, directing nucleophiles (e.g., azides) to the adjacent chloro-substituted ring .
- Competition Experiments : React this compound with equimolar nucleophiles (e.g., NaN₃ vs. KSCN) in DMF. Analyze product ratios via LC-MS to quantify selectivity .
Q. What methodologies are employed to study the steric effects of the bromoethyl substituent on the biphenyl core in catalytic applications?
- Methodological Answer :
- X-ray Crystallography : Resolve the dihedral angle between biphenyl rings to assess conformational flexibility. For example, bulky substituents like bromoethyl may restrict rotation (e.g., <30° dihedral angle), as seen in 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs in catalytic hydrogenation to quantify steric vs. electronic contributions .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported catalytic efficiencies for halogenated biphenyl derivatives?
- Methodological Answer :
- Systematic Reproducibility Checks : Replicate experiments using identical catalysts (e.g., SbCl₅ vs. AlCl₃) and solvent systems. For example, antimony-based catalysts may outperform aluminum in fluorination but underperform in bromination .
- Meta-Analysis : Compile literature data (e.g., turnover numbers, yields) into a table (Table 1) to identify outliers and correlate trends with reaction conditions.
Table 1 : Catalytic Efficiency Comparison for Halogenated Biphenyl Derivatives
| Catalyst | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| SbCl₅ | Fluorination | 92 | |
| Pd(PPh₃)₄ | Cross-Coupling | 78 | |
| AlCl₃ | Bromination | 65 |
Structure-Activity Relationship (SAR) Studies
Q. How can the bioactivity of this compound be rationalized against analogs with different halogen substituents?
- Methodological Answer :
- Comparative Assays : Test antimicrobial activity (e.g., MIC against E. coli) for bromoethyl, chloroethyl, and iodoethyl analogs. Bromoethyl derivatives often show enhanced lipophilicity and membrane penetration .
- QSAR Modeling : Use Molinspiration or similar tools to calculate logP (bromoethyl: ~3.5) and polar surface area (PSA: ~20 Ų) to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
